molecular formula C9H7NO4 B14626315 3-Nitrophenyl prop-2-enoate CAS No. 56652-37-0

3-Nitrophenyl prop-2-enoate

Cat. No.: B14626315
CAS No.: 56652-37-0
M. Wt: 193.16 g/mol
InChI Key: NQBVYAKGJFMFOL-UHFFFAOYSA-N
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Description

It is a light yellow crystalline or solid powder that dissolves well in common organic solvents . This compound is often used as an intermediate in organic synthesis reactions, making it valuable in various chemical processes.

Preparation Methods

3-Nitrophenyl prop-2-enoate can be synthesized through the esterification of 2-nitrobenzoic acid and methanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The specific preparation method may vary depending on the experimental conditions and requirements.

Chemical Reactions Analysis

3-Nitrophenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 3-aminophenyl prop-2-enoate.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Nitrophenyl prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Nitrophenyl prop-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Nitrophenyl prop-2-enoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific nitro group and its applications in various fields.

Properties

CAS No.

56652-37-0

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

(3-nitrophenyl) prop-2-enoate

InChI

InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h2-6H,1H2

InChI Key

NQBVYAKGJFMFOL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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